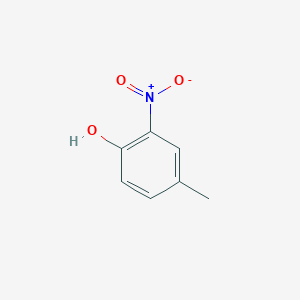

4-Methyl-2-nitrophenol

概述

准备方法

2-硝基-4-甲酚可以通过多种方法合成。一种常见的方法是用硝酸硝化对甲酚(4-甲基苯酚)。 反应通常在低温下进行,以确保选择性和产率 . 另一种方法是将对甲苯胺重氮化,然后水解形成对甲酚,再硝化生成2-硝基-4-甲酚 . 工业生产通常采用这些方法,因为它们效率高,规模可扩展。

化学反应分析

Reduction Reactions

The nitro group in 4M2NP undergoes reduction under specific conditions:

-

Catalytic Hydrogenation : Reduction with hydrogen gas (H₂) over palladium catalysts converts the nitro group to an amine, yielding 2-amino-4-methylphenol (2A4MP) .

-

Reduction with Iron/HCl : Use of iron in hydrochloric acid reduces the nitro group to an amino group, producing 2A4MP.

Table 1: Reduction Conditions and Products

| Reducing Agent | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ | Pd/C, ethanol | 2A4MP | ~90% | |

| Fe/HCl | Aqueous HCl | 2A4MP | ~85% |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

-

Methylation : Reaction with dimethyl sulfate in the presence of NaOH produces 4-methyl-2-nitroanisole (yield: 90%) .

-

Halogenation : Substitution with halogenating agents (e.g., PCl₅) yields halogenated derivatives, though specific products require further characterization.

Atmospheric Degradation and Photolysis

4M2NP plays a role in atmospheric chemistry due to its reactivity under sunlight:

-

OH Radical Formation : Photolysis generates hydroxyl (OH) radicals, critical oxidants in the troposphere .

-

Secondary Organic Aerosols (SOA) : Contributes to brown carbon aerosols via photodegradation, influencing air quality .

Table 2: Atmospheric Reaction Pathways

Analytical Characterization

Key methods for studying 4M2NP reactions:

Environmental and Biological Interactions

-

Methemoglobinemia : In vivo reduction of nitro groups in rats leads to dose-dependent methemoglobin increases .

-

Microbial Degradation : Aerobic/anaerobic pathways metabolize nitroaromatic structures, though 4M2NP’s persistence varies with pH and microbial consortia .

Comparative Reactivity

4M2NP’s methyl group sterically hinders hydrogen bonding, increasing vapor pressure (3.11E-03 Pa) compared to analogs like 4-amino-2-nitrophenol .

Mechanistic Insights

科学研究应用

Chemical Properties and Structure

4-Methyl-2-nitrophenol has the molecular formula and a molecular weight of approximately 153.14 g/mol. The compound features a methyl group and a nitro group attached to a phenolic structure, which influences its reactivity and biological interactions.

Scientific Research Applications

1. Chemical Synthesis

- Intermediate for Dyes and Pigments : 4-M2NP is utilized as an intermediate in the synthesis of various dyes and pigments due to its unique chemical structure that allows for further functionalization .

- Precursor for Pharmaceuticals : Ongoing research investigates its potential use in developing pharmaceutical compounds, particularly those targeting specific biological pathways .

2. Biological Studies

- Toxicology Research : 4-M2NP is studied for its toxicological effects on biological systems. Research indicates that it can induce cellular stress and may lead to cell death through oxidative pathways .

- Metabolite Studies : It has been identified as a metabolite in ruminants, suggesting potential roles in animal physiology and pheromonal signaling, particularly in tick aggregation .

3. Environmental Monitoring

- Atmospheric Studies : The compound has been detected in atmospheric particulate matter (PM) samples, indicating its relevance in environmental monitoring and pollution studies . Analytical methods like gas chromatography-mass spectrometry (GC-MS) are employed to quantify its presence in environmental samples .

Industrial Applications

1. Pesticide Production

- 4-M2NP is involved in producing pesticides, leveraging its chemical properties to enhance efficacy against pests while minimizing environmental impact .

2. Analytical Chemistry

- Chromatographic Techniques : It is frequently analyzed using techniques such as high-performance liquid chromatography (HPLC) and solid-phase microextraction (SPME), which are essential for assessing trace levels in various matrices .

Case Studies

作用机制

2-硝基-4-甲酚的作用机制涉及它与各种分子靶点的相互作用。硝基可以被还原形成反应性中间体,这些中间体与细胞成分相互作用。 这些相互作用会导致细胞过程的破坏和活性氧的产生,从而导致氧化应激 . 该化合物的效应是通过涉及氧化应激和细胞损伤的途径介导的。

相似化合物的比较

2-硝基-4-甲酚与其他硝基苯酚类似,例如2-硝基苯酚和4-硝基苯酚。由于它独特的结构,在苯环上同时带有硝基和甲基,使其具有独特的化学性质和反应性。 其他类似化合物包括2-硝基-4-甲基苯酚和邻硝基对甲酚 . 这些化合物具有相似的反应性,但在具体的应用和效果方面有所不同。

生物活性

4-Methyl-2-nitrophenol (4M2NP) is an organic compound with the chemical formula CHNO. It is a nitrophenol derivative that has garnered attention due to its biological activities and potential toxicity. Understanding its biological effects is crucial for assessing its safety in various applications, including industrial and environmental contexts.

This compound is characterized by the presence of both a methyl group and a nitro group on the aromatic ring, which influences its reactivity and biological interactions. The compound is typically found in a crystalline form and exhibits moderate solubility in water.

| Property | Value |

|---|---|

| Molecular Weight | 153.14 g/mol |

| Melting Point | 54-56 °C |

| Boiling Point | 250 °C |

| Solubility | Soluble in alcohol, slightly soluble in water |

Toxicological Effects

Research indicates that 4M2NP can have various toxicological effects on living organisms. Studies have primarily focused on its impact on mammalian systems, particularly through inhalation and dermal exposure.

- Acute Toxicity : An LD50 value of approximately 230 mg/kg has been reported in rats, indicating moderate acute toxicity. Clinical observations prior to death included convulsions and respiratory distress .

- Hematological Effects : Exposure to concentrations of 4M2NP has shown significant increases in methemoglobin levels in rats, which can lead to hypoxia if levels become excessively high .

- Hepatic Effects : Slight elevations in serum glutamic oxaloacetic transaminase (SGOT) were noted, suggesting potential liver involvement; however, histological examinations did not reveal significant damage .

Environmental and Ecological Impact

4M2NP has been identified as a metabolite in ruminants and has pheromonal properties that facilitate tick aggregation on mammals . This suggests that the compound plays a role in ecological interactions beyond its toxicity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of nitrophenols, including 4M2NP. It has been shown to exhibit moderate antibacterial activity against various strains of bacteria, which could be attributed to its ability to disrupt cellular processes .

Case Study 1: Hematological Changes in Rats

A study conducted by Smith et al. (1988) evaluated the effects of inhalation exposure to 4M2NP dust at concentrations up to 2,119 mg/m³ for two weeks. The results indicated:

- Increased methemoglobin levels were dose-dependent, with significant changes observed at higher concentrations.

- No significant changes were noted at lower exposure levels (26 mg/m³), indicating a threshold effect for hematological alterations .

Case Study 2: Environmental Persistence

Research into the photodegradation of nitrophenols indicates that compounds like 4M2NP can contribute to secondary organic aerosol formation when exposed to sunlight, affecting atmospheric chemistry and potentially impacting air quality .

属性

IUPAC Name |

4-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDNSSSQVSOXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026961 | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrocresols are yellow-colored crystals. They are slightly soluble in water and weigh more than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. They are toxic by ingestion or skin contact. They are used to make other chemicals., Colorless solid; [EPA OHM/TADS] Yellow solid with a phenolic odor; mp = 32-35 deg C; [Alfa Aesar MSDS] | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitro-4-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000632 [mmHg] | |

| Record name | 2-Nitro-4-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12167-20-3, 119-33-5, 68137-08-6 | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, methylnitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012167203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(Or 4)-methyl-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068137086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P92KPK2NL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-methyl-2-nitrophenol?

A1: this compound has a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic methods are valuable for studying this compound:

- UV-Vis Spectroscopy: Provides information on the electronic transitions within the molecule, particularly the presence of the nitrophenol chromophore, and aids in studying inclusion complexes. [, , , ]

- Infrared Spectroscopy (FTIR): Helps identify functional groups such as -OH and -NO2 and characterizes inclusion complexes. [, ]

- Cavity Ring-Down Spectroscopy (CRDS): A highly sensitive technique used to measure the absorption cross-section of gas-phase molecules, including this compound, in the ultraviolet and visible range. [, ]

- Microwave Spectroscopy: Provides highly accurate structural information, including bond lengths and angles, and can determine rotational constants and barriers to internal rotation, as demonstrated with the methyl group in this compound. []

- Nuclear Magnetic Resonance (NMR): Can be used to determine the structure and purity of synthesized this compound and its derivatives. []

Q3: How does the methyl group in this compound influence its structure?

A3: The methyl group in this compound introduces internal rotation within the molecule. Microwave spectroscopy studies have determined the barrier to this rotation to be significantly higher than in similar molecules with only a hydroxyl or nitro group, highlighting the impact of both substituents on the molecule's dynamics. []

Q4: How does this compound contribute to atmospheric chemistry?

A4: this compound is an important component of brown carbon aerosols formed from biomass burning. [] Its photolysis in the atmosphere is a source of hydroxyl (OH) radicals, key oxidants in the troposphere. [, ] Additionally, it absorbs near-ultraviolet radiation, which can influence the photolysis rates of other atmospheric compounds like ozone (O3) and nitrogen dioxide (NO2). []

Q5: What are the atmospheric sources of this compound?

A5: this compound can be directly emitted into the atmosphere from sources like biomass burning. [] It can also be formed in the atmosphere through the reaction of hydroxyl radicals with m-cresol and p-cresol. [, ] Additionally, it is formed during the ozone-mediated nitration of 4-chlorotoluene and 4-bromotoluene with nitrogen dioxide. []

Q6: How is this compound degraded in the atmosphere?

A6: The primary atmospheric removal process for this compound is photolysis, which is faster than its reaction with OH radicals. [, ] This photodegradation can lead to the formation of nitrous acid (HONO). []

Q7: What is the environmental impact of this compound?

A7: this compound contributes to the formation of secondary organic aerosols (SOA), which impact air quality and climate. [] Studies have shown its presence in rainwater, indicating its contribution to wet deposition processes. [] Nitrophenols, in general, are known for their phytotoxic properties. []

Q8: How does the presence of both a nitro and a hydroxyl group influence the reactivity of this compound?

A8: The nitro and hydroxyl groups in this compound significantly influence its reactivity:

- Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution, while the nitro group deactivates it. The position of the methyl group further influences the regioselectivity of these reactions. [, ]

- Acidity: The presence of both electron-withdrawing groups makes this compound more acidic than phenol. []

- Hydrogen Bonding: The hydroxyl and nitro groups can participate in both intra- and intermolecular hydrogen bonding, influencing the compound's physical properties and interactions. [, ]

Q9: What are the main reactions that form this compound?

A9: this compound can be formed through several reactions:

- Nitration of Cresols: The nitration of p-cresol with nitric acid in sulfuric acid can produce this compound, primarily via an ipso attack followed by rearrangement. [, ]

- Reaction of Toluene Oxides with Nitrogen Dioxide: 4-Methylbenzene oxide reacts with nitrogen dioxide in the air to yield this compound. []

Q10: Does the pH of the environment affect the behavior of this compound?

A10: Yes, the pH influences the partitioning of this compound between the aqueous and gas phases, which in turn affects its degradation pathways. []

Q11: What analytical methods are commonly used to measure this compound in environmental samples?

A11: Several analytical techniques are employed to quantify this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS): A common method for analyzing this compound in environmental samples after derivatization, often with N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MtBSTFA). [, ]

- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify this compound and its isomers in mixtures. [, ]

- Solid-Phase Microextraction (SPME): A sample preparation technique often coupled with GC-MS for analyzing trace levels of this compound in water samples. []

Q12: Are there any applications for this compound based on its chemical properties?

A12: While this compound itself might not have direct applications, it serves as a crucial building block in synthesizing various derivatives. For example, it's used in the synthesis of easily rinsable reactive dyes and novel benzo[b]furan derivatives with potential antimicrobial properties. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。